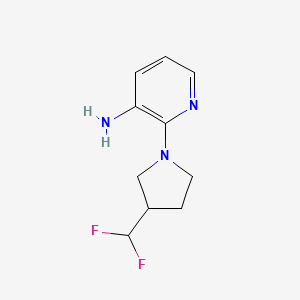

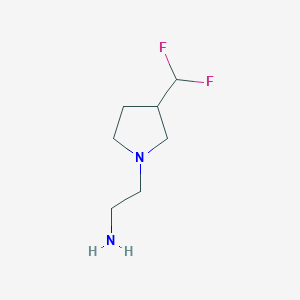

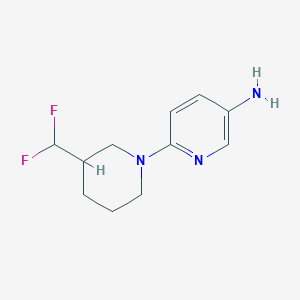

2-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine

Descripción general

Descripción

2-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine, also known as DFPP, is an organic compound of the pyrrolidine family. It is a white solid, with a melting point of 116-118°C, and is soluble in a variety of organic solvents. DFPP is an important intermediate for the synthesis of many pharmaceuticals and agrochemicals, and has been studied extensively for its applications in medicinal and biological research.

Aplicaciones Científicas De Investigación

Pyrrole and Pyrrole Derivatives

Pyrrole derivatives, including those related to 2-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine, serve as fundamental structural units for vital biological molecules like heme and chlorophyll. These derivatives are pivotal in synthetic chemistry, contributing to the creation of compounds with various applications ranging from solvents to dyes. The extensive delocalization of nitrogen electrons bestows pyrrole systems with pronounced aromatic character, influencing the preparation and utility of a wide range of pyrrole derivatives (Anderson & Liu, 2000).

Difluoromethylation Techniques

The difluoromethyl group is regarded as a metabolically stable bioisostere for the amino group. Efficient methods for converting NH2 to CF2H are invaluable to medicinal chemistry. A Cu-catalyzed approach has been developed for this conversion, showcasing the adaptability of difluoromethylation techniques in the late-stage modification of complex pharmaceuticals (Zeng et al., 2020).

Synthesis of Hindered Amines

The synthesis of sterically hindered amines demonstrates the complexity and specificity achievable in chemical synthesis. Such methodologies enable the creation of compounds with precise structural and functional attributes, contributing to diverse fields such as pharmaceuticals and materials science (Jirkovsky, Greenblatt, & Baudy, 1991).

Redox-Annulations

Cyclic amines undergo redox-annulations with α,β-unsaturated carbonyl compounds, a process pivotal for the synthesis of ring-fused pyrroles and pyrrolidines. This technique exemplifies the utility of cyclic amines in constructing complex molecular architectures (Kang et al., 2015).

Heterocyclic Compounds and Fluorescence

Heterocyclic compounds derived from reactions involving ethylene spacers and amine functionalities exhibit intriguing properties, such as strong fluorescence and thermal stability. These characteristics are essential for the development of materials with specific optical and thermal properties (Raghavaiah et al., 2016).

Mecanismo De Acción

Pyrrolidine Compounds

Pyrrolidine is a five-membered ring with one nitrogen atom . Compounds containing a pyrrolidine ring are known to have a wide range of biological activities. They are used in drug discovery for the treatment of various diseases .

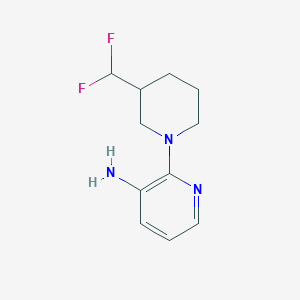

Pyrrolidine and Pyridine Moieties

The compound “2-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine” contains both a pyrrolidine and a pyridine moiety. Pyridine is a basic heterocyclic organic compound similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals .

Fluorinated Compounds

The presence of fluorine in the compound could potentially enhance its biological activity. Fluorine atoms are often introduced into drug molecules to improve their metabolic stability, bioavailability, and to modulate their binding to biological targets .

Propiedades

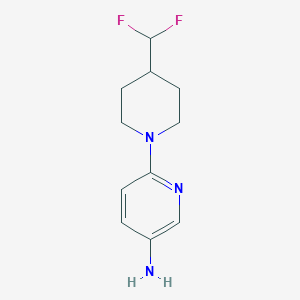

IUPAC Name |

2-[3-(difluoromethyl)pyrrolidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N3/c11-9(12)7-3-5-15(6-7)10-8(13)2-1-4-14-10/h1-2,4,7,9H,3,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEMAIKPRDDUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

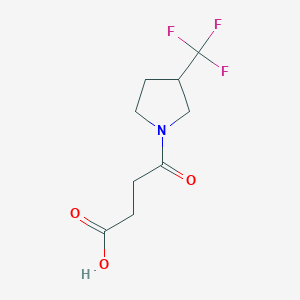

Canonical SMILES |

C1CN(CC1C(F)F)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

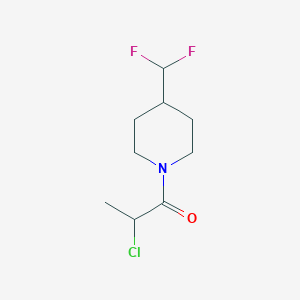

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

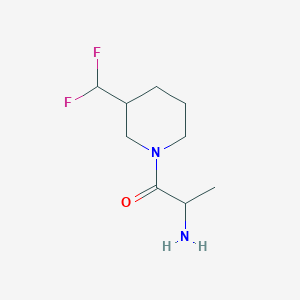

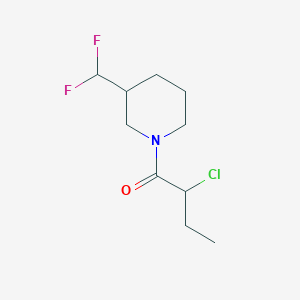

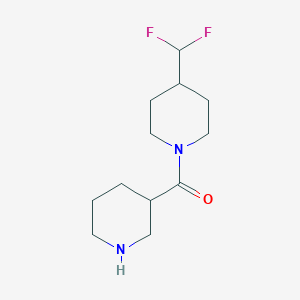

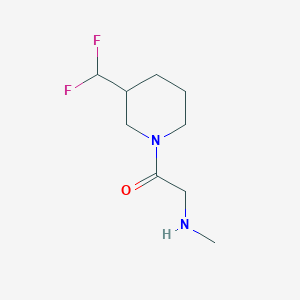

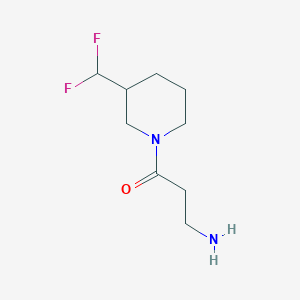

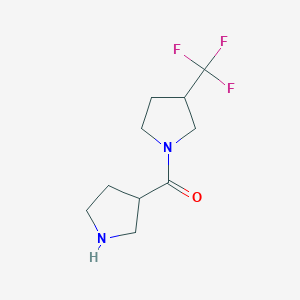

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azido-1-(2-azabicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B1476644.png)

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1476647.png)